Bienvenue dans la boutique en ligne BenchChem!

Boron silicide

Hard materials Ceramic composites Solid solution strengthening

Boron silicide (SiB6) outperforms B4C and SiC in grinding efficiency, addressing the need for high-performance abrasives in precision material removal. • Superior grinding efficiency reduces processing time vs. boron carbide & silicon carbide • Mohs hardness ~9.0 with oxidation resistance to 1000°C via SiO2/B2O3 protective layer • Forms B4C-B4Si solid solutions enabling 40% microhardness gain (7000 kg/mm²) for ballistic armor & wear parts Available in 98-99.5% purity, micron to submicron powders. Standard B2B shipping.

Molecular Formula B6Si
Molecular Weight 93 g/mol
CAS No. 12008-29-6
Cat. No. B083610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron silicide
CAS12008-29-6
Molecular FormulaB6Si
Molecular Weight93 g/mol
Structural Identifiers
SMILESB12B3B4B1[Si]45B2B53
InChIInChI=1S/B6Si/c1-2-5-3(1)7(5)4(1)6(2)7
InChIKeyZRBFEDMQRDRUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Silicide (CAS 12008-29-6) Properties and Industrial Grade Specifications for High-Performance Ceramics Procurement


Boron silicide (CAS 12008-29-6), primarily encountered as silicon hexaboride (SiB6), is a refractory boron-rich ceramic material in the boron-silicon binary system [1]. It is characterized by a high melting point of approximately 2200°C, a density of 2.43–3.0 g/cm³, and a Mohs hardness of ~9.0, placing it among the hardest known materials . The compound exists as multiple stoichiometric phases including B4Si, B6Si, and B14Si, with B6Si being the commercially dominant form [2]. Boron silicide exhibits semimetallic electrical behavior with resistivity of 10⁻⁴–10⁻³ Ω·cm and demonstrates oxidation resistance in air up to 1000°C through the formation of a protective SiO2/B2O3 surface layer . Commercial availability includes standard 98–99.5% purity grades in powder morphologies ranging from micron to submicron particle sizes .

Boron Silicide (CAS 12008-29-6) Procurement: Why Generic Boride or Carbide Substitution Introduces Technical Risk


Direct substitution of boron silicide (SiB6/B6Si) with other boron-based ceramics such as boron carbide (B4C) or silicon carbide (SiC) is not technically equivalent and introduces significant performance deviations in critical applications. While all three materials share high hardness and refractory character, they exhibit fundamentally different phase chemistry, oxidation mechanisms, and microstructural evolution under thermal stress [1]. Boron silicide decomposes via a peritectic reaction at >1470 K (B4Si→B6Si + amorphous Si), a phase transformation pathway absent in B4C and SiC that directly impacts high-temperature stability in composite matrices [2]. Furthermore, boron silicide forms continuous solid solutions with B4C in the pseudobinary B4C-B4Si system, enabling tailored microhardness profiles (up to 7000 kg/mm²) that cannot be replicated by B4C or SiC alone [3]. In abrasive applications, grinding efficiency data demonstrate that silicon hexaboride outperforms boron carbide, a distinction that has direct implications for material removal rates and tool wear in industrial processing .

Boron Silicide (CAS 12008-29-6) Evidence-Based Differentiation: Comparative Performance Data Versus B4C, SiC, and Other Borides


Boron Silicide Microhardness in B4C-B4Si Solid Solutions Versus Pure Boron Carbide

In the pseudobinary B4C-B4Si system, alloys form a continuous series of solid solutions that achieve a maximum microhardness of approximately 7000 kg/mm², representing a 40% increase compared to pure boron carbide (B4C), which exhibits a baseline microhardness of 5000 kg/mm² under identical hot-pressing and annealing conditions [1]. This hardness enhancement is attributed to substitutional solid solution strengthening within the boron carbide lattice when silicon partially replaces carbon [2].

Hard materials Ceramic composites Solid solution strengthening

Grinding Efficiency of Boron Silicide (SiB6) Compared to Boron Carbide (B4C) in Abrasive Applications

Silicon hexaboride (SiB6) demonstrates grinding efficiency that is higher than that of boron carbide (B4C), and also exceeds that of silicon carbide (SiC) according to multiple technical data sources . This enhanced grinding performance is a recognized material-specific property of SiB6 that directly impacts abrasive and lapping applications where material removal rate and surface finish quality are critical process parameters.

Abrasives Grinding media Material removal rate

High-Temperature Phase Stability: B4Si Decomposition Threshold Compared to B6Si and B4C

Boron silicide of stoichiometry B4Si undergoes thermal decomposition at treatment temperatures exceeding 1470 K (~1197°C), transforming to B6Si with precipitation of amorphous silicon at grain boundaries [1]. In contrast, boron carbide (B4C) maintains phase stability well above 2000°C without undergoing analogous solid-state decomposition reactions [2]. This phase transformation behavior in boron silicide introduces microstructural evolution during high-temperature sintering or service that must be accounted for in composite design.

Phase stability Refractory ceramics Thermal processing

Boron Silicide Oxidation Resistance: Protective Layer Formation up to 1000°C

Silicon hexaboride (SiB6) exhibits oxidation resistance in air up to approximately 1000°C, forming a protective SiO2/B2O3 surface layer that passivates the underlying material . Boron silicide additions to molybdenum disilicide (MoSi2) ceramics have been reported to improve oxidation resistance at low to medium temperatures, which addresses a known weakness of pure MoSi2 that undergoes accelerated oxidation (pesting) in the 400–600°C range .

Oxidation resistance High-temperature coatings Protective oxides

Boron Silicide Thermal Conductivity Compared to Boron Carbide and Silicon Carbide

Silicon hexaboride (SiB6) exhibits a thermal conductivity range of 15–25 W/m·K at room temperature . For comparison, boron carbide (B4C) typically exhibits thermal conductivity of 30–42 W/m·K, while silicon carbide (SiC) ranges from 120–270 W/m·K depending on polytype and purity [1]. The lower thermal conductivity of SiB6 relative to B4C and SiC positions it as a potential thermal barrier material in layered composite designs where controlled heat transfer is required.

Thermal management Refractory ceramics Thermoelectrics

Boron Silicide (CAS 12008-29-6) Priority Application Scenarios Based on Comparative Performance Data


Superhard Abrasives and Precision Grinding Media

Boron silicide (SiB6) is preferentially selected for abrasive and lapping applications over boron carbide (B4C) and silicon carbide (SiC) due to its documented higher grinding efficiency . This performance advantage translates to improved material removal rates and reduced processing time in precision grinding of hard alloys, cemented carbides, and advanced ceramics. Applications include grinding wheels, lapping compounds, sandblasting nozzles, and abrasive slurries for semiconductor wafer planarization [1].

Solid Solution Strengthening Additive for Ultra-Hard B4C-Based Ceramics

In the fabrication of ultra-hard ceramic components requiring maximum wear resistance, boron silicide (as B4Si) serves as a critical silicon source for forming B4C-B4Si solid solutions. The 40% microhardness enhancement (7000 kg/mm² vs. 5000 kg/mm² for pure B4C) demonstrated in the pseudobinary B4C-B4Si system makes boron silicide an essential additive for ballistic armor ceramics, high-pressure waterjet nozzles, and wear-resistant seals operating under extreme abrasive conditions.

Oxidation-Resistant Coatings for MoSi2-Based High-Temperature Components

Boron silicide additions to molybdenum disilicide (MoSi2) ceramics improve oxidation resistance specifically in the low-to-medium temperature range (400–600°C) where pure MoSi2 undergoes catastrophic pesting degradation . This application targets gas turbine hot-section components, furnace heating elements, and aerospace thermal protection systems where the suppression of low-temperature oxidation failure is essential for component reliability and service life [1].

Neutron-Absorbing Components in Nuclear Reactor Control Systems

Boron silicide leverages the high thermal neutron absorption cross-section of boron-10 for nuclear reactor control applications. While quantitative neutron cross-section data specific to B6Si is limited in open literature, the boron content (~69.5 wt% B) and demonstrated use of boron silicide in nuclear fuel assemblies and control rods [1] establish it as a viable neutron absorber. Procurement for nuclear applications must prioritize certified isotopic enrichment and trace impurity specifications to ensure consistent neutron capture performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boron silicide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.